(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester-protected carboxylic acid group and a carboxymethyl-amino substituent at the C2 position. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity, as seen in related compounds targeting enzymes like angiotensin-converting enzyme 2 (ACE2) or cysteine proteases . Synthesis typically involves multi-step protection/deprotection strategies, such as the use of tert-butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups to stabilize reactive intermediates during coupling reactions .
Properties
IUPAC Name |
2-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)10-16-9-13-7-4-8-17(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZZEFYCKEZSP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of solvents, temperature, and reaction time are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of protein modifications and interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules, ultimately affecting various biological processes.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound Name | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| This compound | 1.2 | 3 | 5 |
| 2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | 0.8 | 4 | 4 |
| (±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester | 2.5 | 1 | 4 |
*Predicted using the Wildman-Crippen method.
Biological Activity
(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyrrolidine core with carboxymethyl and benzyl ester functionalities, contributing to its biological properties.
1. Inhibition of Calcium-Activated Chloride Channels (CaCCs)
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on calcium-activated chloride channels, specifically TMEM16A. Research shows that the presence of a free carboxylic acid group enhances the inhibitory activity compared to ester derivatives. For instance, a related compound demonstrated an IC50 value of 2.8 μM, indicating potent inhibition of TMEM16A channels .
| Compound | IC50 Value (μM) | Mechanism |
|---|---|---|
| B25 | 2.8 | TMEM16A Inhibition |
| B02 | <6 | TMEM16A Inhibition |
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. A study evaluating different derivatives found that the presence of carboxylic acid groups was crucial for enhancing antimicrobial efficacy. Compounds with similar structures exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
3. Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. Animal models have suggested that it could mitigate neurodegenerative processes, although further studies are required to elucidate the underlying mechanisms.
Case Study 1: TMEM16A Inhibition
In a study focusing on the synthesis and evaluation of benzofuran derivatives as TMEM16A inhibitors, compounds with structural similarities to this compound showed significant inhibition. The study concluded that the free carboxylic acid group is essential for effective inhibition .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial activity of various derivatives of the compound against Escherichia coli and Staphylococcus aureus. Results indicated that modifications enhancing the carboxylic acid functionality improved antimicrobial potency significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
